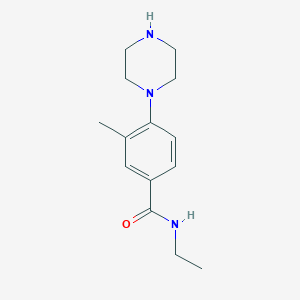

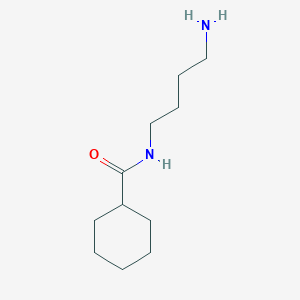

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide

Descripción general

Descripción

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (NIPMB) is an organic compound that is used in numerous scientific research applications. It is a versatile molecule that can be used to synthesize various other compounds, and it is also useful in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Dopamine Receptor Affinity

One significant application of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide derivatives is their potential as dopamine receptor ligands. Leopoldo et al. (2002) explored benzamide derivatives, identifying several high-affinity D(3) ligands with selective over D(2), D(4), 5-HT(1A), and alpha(1) receptors. These compounds, including N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, showed promise for positron emission tomography (PET) due to their affinity values and lipophilicity properties (Leopoldo et al., 2002).

Analgesic and Anti-inflammatory Properties

Okunrobo and Usifoh (2006) reported on derivatives of this compound with notable analgesic and anti-inflammatory activities. Their study highlighted 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-2-isopropyl carboxamide and its significant inhibition of inflammation and pain in animal models (Okunrobo & Usifoh, 2006).

Tocolytic Activity

In a 2009 study, Okunrobo and Omonkhelin synthesized a compound closely related to this compound, which demonstrated significant tocolytic activity. This compound inhibited contractions of the uterine smooth muscle, suggesting a potential application in managing preterm labor (Okunrobo O. Lucky & Owolabi J. Omonkhelin, 2009).

Tyrosine Kinase Inhibition in Chronic Myelogenous Leukemia

Gong et al. (2010) investigated the metabolism of a derivative of this compound in chronic myelogenous leukemia (CML) patients. The compound, Flumatinib, is a tyrosine kinase inhibitor and was found to undergo metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in humans (Gong et al., 2010).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, including derivatives of this compound. These compounds exhibited luminescent properties and photo-induced electron transfer, indicating potential applications in photodynamic therapy or as fluorescent probes (Gan et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been known to interact with various targets, includingGM1 gangliosides present on the surface of intestinal epithelial cells .

Mode of Action

For instance, the B subunit pentameric ring of some compounds directs the A subunit to its target by binding to the GM1 gangliosides .

Biochemical Pathways

For example, some piperazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Pharmacokinetics

For instance, some piperazine derivatives have been evaluated for their anti-tubercular activity, and their IC50 values were found to range from 1.35 to 2.18 μM .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating potential antimicrobial effects .

Análisis Bioquímico

Biochemical Properties

N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound exhibits significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Additionally, it has been found to be nontoxic to human cells, indicating its potential for further development .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to have cytotoxic effects on HEK-293 (human embryonic kidney) cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is still under investigation. Its significant anti-tubercular activity suggests that it may interfere with essential cellular processes in Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound’s anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by binding to essential enzymes and proteins . Docking studies have revealed the molecular interactions of the derivatized conjugates, indicating their suitability for further development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic effects have not been extensively studied, it is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes result in the formation of several metabolites, which may contribute to its overall biological activity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-4-piperazin-1-yl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-11(2)17-15(19)13-4-5-14(12(3)10-13)18-8-6-16-7-9-18/h4-5,10-11,16H,6-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOXSXRNTBBFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073790.png)

![1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073794.png)

![3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073806.png)

![3-[2-butyl-4-(difluoromethyl)-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073810.png)

![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)

![3-[6-oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073822.png)

![3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073826.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3073841.png)

![2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid](/img/structure/B3073878.png)